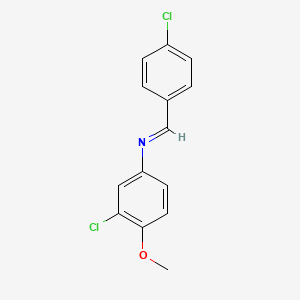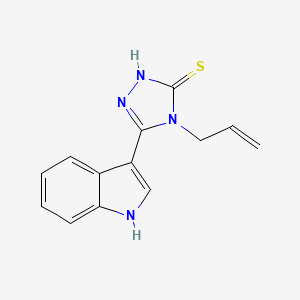![molecular formula C19H18N4O4 B11544003 (4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544003.png)
(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2-(3,4-dimetilfenil)-4-{[(2-hidroxi-4-nitrofenil)amino]metilideno}-5-metil-2,4-dihidro-3H-pirazol-3-ona es un complejo compuesto orgánico con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-2-(3,4-dimetilfenil)-4-{[(2-hidroxi-4-nitrofenil)amino]metilideno}-5-metil-2,4-dihidro-3H-pirazol-3-ona típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura central de pirazolona, seguida de la introducción de los grupos dimetilfenil e hidroxi-nitrofenil a través de reacciones de condensación. Las condiciones de reacción específicas, como la temperatura, el pH y los solventes, se controlan cuidadosamente para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones por lotes a gran escala utilizando reactores automatizados. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Las etapas de purificación, como la recristalización y la cromatografía, se emplean para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-2-(3,4-dimetilfenil)-4-{[(2-hidroxi-4-nitrofenil)amino]metilideno}-5-metil-2,4-dihidro-3H-pirazol-3-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El grupo nitro puede reducirse a una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con un catalizador de paladio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan a la reacción específica que se está realizando.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción del grupo nitro producirá aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, (4E)-2-(3,4-dimetilfenil)-4-{[(2-hidroxi-4-nitrofenil)amino]metilideno}-5-metil-2,4-dihidro-3H-pirazol-3-ona se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades como la inhibición enzimática o la unión a receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se explora por su potencial terapéutico. Su capacidad para interactuar con objetivos biológicos sugiere que podría desarrollarse en un agente farmacéutico para tratar diversas enfermedades.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales, tintes y polímeros. Sus propiedades únicas lo hacen valioso en el desarrollo de nuevos materiales.
Mecanismo De Acción
El mecanismo de acción de (4E)-2-(3,4-dimetilfenil)-4-{[(2-hidroxi-4-nitrofenil)amino]metilideno}-5-metil-2,4-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple utilizado en la síntesis orgánica con grupos funcionales similares.
Acetilacetona: Otro compuesto con una estructura similar utilizada en varias reacciones químicas.
Diceteno: Un intermedio reactivo utilizado en la síntesis de varios compuestos orgánicos.
Singularidad
Lo que distingue a (4E)-2-(3,4-dimetilfenil)-4-{[(2-hidroxi-4-nitrofenil)amino]metilideno}-5-metil-2,4-dihidro-3H-pirazol-3-ona es su combinación de grupos funcionales, que permite una amplia gama de reacciones químicas y aplicaciones. Su estructura única proporciona versatilidad en la síntesis y potencial para diversos usos científicos e industriales.
Propiedades
Fórmula molecular |
C19H18N4O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-4-[(2-hydroxy-4-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18N4O4/c1-11-4-5-14(8-12(11)2)22-19(25)16(13(3)21-22)10-20-17-7-6-15(23(26)27)9-18(17)24/h4-10,21,24H,1-3H3 |
Clave InChI |
VYJQPFLNQSDSRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)[N+](=O)[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B11543924.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide](/img/structure/B11543955.png)

![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
![6-Acetyl-6-indolo[2,3-b]quinoxaline](/img/structure/B11543983.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11543991.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543992.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544007.png)
![1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B11544012.png)
